1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester
Overview
Description
1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester is a chemical compound with the molecular formula C20H29NO6S. It is known for its unique structure, which includes a piperidine ring substituted with a tosyl group and two diisopropyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl 1-tosylpiperidine-4,4-dicarboxylate typically involves the reaction of piperidine derivatives with tosyl chloride and diisopropyl esters. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of diisopropyl 1-tosylpiperidine-4,4-dicarboxylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diisopropyl 1-tosylpiperidine-4,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group in substitution reactions, allowing the compound to modify the activity of target molecules. The piperidine ring provides a rigid scaffold that can interact with various biological targets, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 1-(p-tolylsulfonyl)piperidine-4,4-dicarboxylate: Similar structure but with a different substituent on the piperidine ring.
4,4-Piperidinedicarboxylic acid, 1-(4-methylphenyl)sulfonyl-, bis(1-methylethyl) ester: Another closely related compound with similar functional groups.
Uniqueness
1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both diisopropyl ester groups and the tosyl group makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
dipropan-2-yl 1-(4-methylphenyl)sulfonylpiperidine-4,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6S/c1-14(2)26-18(22)20(19(23)27-15(3)4)10-12-21(13-11-20)28(24,25)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCHHVBICMWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)OC(C)C)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119864 | |
Record name | 4,4-Piperidinedicarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 4,4-bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-00-9 | |
Record name | 4,4-Piperidinedicarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 4,4-bis(1-methylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Piperidinedicarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 4,4-bis(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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